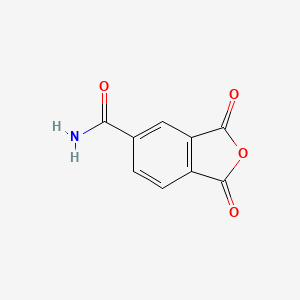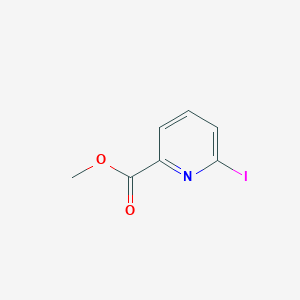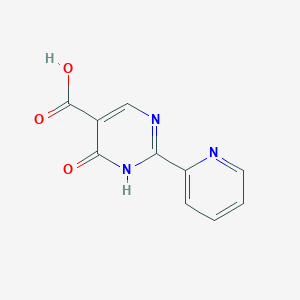
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, commonly known as 4-HPP or 4-HPP-5-COOH, is an organic compound that has been gaining increasing attention from the scientific community due to its potential applications in a wide range of fields. It is a small molecule with a molecular weight of 218.24 g/mol and a chemical formula of C9H7N3O3. 4-HPP is a white crystalline solid that is soluble in water and has a melting point of 94-96°C.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid and its derivatives have been utilized in the synthesis of complex organic compounds. For instance, specific reactions with pentaphenylantimony have been studied to form various bis(tetraphenylantimony) derivatives. These reactions exhibit unique structural features, which have been explored through X-ray diffraction analysis (Gubanova et al., 2020).
Library of Fused Pyridine-Carboxylic Acids
A library of fused pyridine-carboxylic acids, including pyridopyrimidines, was generated via Combes-type reactions. These libraries were created using acyl pyruvates and electron-rich amino heterocycles, followed by hydrolysis. Such libraries are crucial for combinatorial chemistry and can undergo various transformations, including amide coupling and esterification (Volochnyuk et al., 2010).
Crystallography and Cocrystal Design
Research on cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids has highlighted the significance of hydrogen bonding and structural arrangement in crystallography. These studies aid in understanding molecular recognition and intermolecular interactions in solid-state chemistry (Rajam et al., 2018).
Synthesis of Novel Heterocyclic Compounds
This compound derivatives have been used in the synthesis of new heterocyclic compounds, such as oxadiazole derivatives. These compounds are expected to exhibit significant biological activity, highlighting the compound's role in medicinal chemistry (Kumar & Mashelker, 2007).
Spectroscopic and Photoinduced CO-Release Studies
In the field of inorganic chemistry, derivatives of this compound have been used in the synthesis of ruthenium(II) dicarbonyl complexes. These complexes, characterized through IR, NMR spectroscopy, and mass spectrometry, have potential applications in biosensing and biomedical applications due to their photoinduced CO-release properties (Bischof et al., 2013).
Safety and Hazards
Direcciones Futuras
The compound and its derivatives have shown potential biological activities. For instance, some derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro , indicating that they might be developed into novel anti-fibrotic drugs .
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities
Mode of Action
It’s worth noting that pyrimidine derivatives are known to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions . This involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Biochemical Pathways
Compounds with a pyrimidine moiety are known to influence various biochemical pathways, including those involved in antimicrobial, antiviral, antitumor, and antifibrotic activities .
Result of Action
It’s worth noting that pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Action Environment
It’s known that the success of suzuki–miyaura (sm) coupling reactions, which pyrimidine derivatives participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Análisis Bioquímico
Biochemical Properties
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition can lead to reduced collagen production, which is beneficial in treating fibrotic diseases. Additionally, this compound interacts with nuclear factor κB, a protein complex that controls DNA transcription and cell survival . By modulating this interaction, the compound can influence inflammatory responses.
Cellular Effects
This compound affects various cellular processes. It has been observed to inhibit the proliferation of hepatic stellate cells, which are involved in liver fibrosis . This compound also impacts cell signaling pathways, such as the transforming growth factor-β1 (TGF-β1) pathway, leading to reduced collagen deposition . Furthermore, this compound can alter gene expression related to fibrosis and inflammation, thereby modulating cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of collagen prolyl 4-hydroxylase, inhibiting its enzymatic activity . This binding prevents the hydroxylation of proline residues in collagen, leading to decreased collagen synthesis. Additionally, the compound can inhibit the activation of nuclear factor κB, thereby reducing the expression of pro-inflammatory genes . These molecular interactions contribute to its anti-fibrotic and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of collagen synthesis and reduced fibrosis in in vitro models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces collagen deposition and fibrosis without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . These metabolic processes influence the compound’s bioavailability and clearance from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in fibrotic tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in collagen synthesis and inflammation . The compound may also be directed to specific cellular compartments through targeting signals or post-translational modifications . This localization is essential for its therapeutic efficacy.
Propiedades
IUPAC Name |
6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXAYTYRVOIVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615565 | |
| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56406-45-2 | |
| Record name | 1,6-Dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56406-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







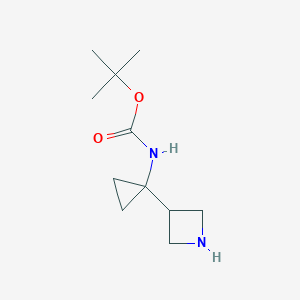

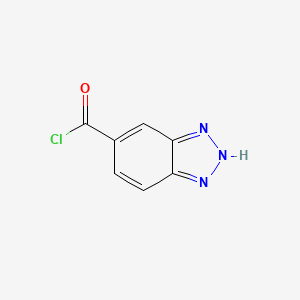

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

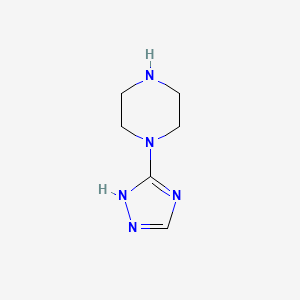
![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)
